Lead arsenite

Description

Properties

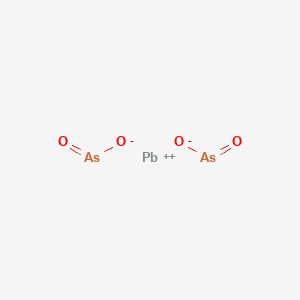

IUPAC Name |

lead(2+);oxoarsinite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsHO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOKPVUWYKONLQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]=O.[O-][As]=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O4Pb, Array | |

| Record name | LEAD(II) ARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD(II) ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897141 | |

| Record name | Lead arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead(II) arsenite is a white powder. It is insoluble in water. It is toxic by inhalation and by ingestion., White solid; Insoluble in water; [Merck Index], WHITE POWDER. | |

| Record name | LEAD(II) ARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) arsenite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD(II) ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LEAD(II) ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.85 g/cm³ | |

| Record name | LEAD(II) ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10031-13-7 | |

| Record name | LEAD(II) ARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead arsenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead arsenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD(II) ARSENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67IKE0746A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD(II) ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Arsenite: Formula, Structure, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead(II) arsenite, a highly toxic inorganic compound. While its use as a pesticide has been discontinued due to significant health and environmental risks, understanding its chemical properties and biological interactions remains crucial for toxicological research and environmental remediation. This document details the compound's chemical formula, structure, physical properties, and the molecular mechanisms underlying its toxicity.

Chemical Identity and Properties

Lead(II) arsenite, also known as lead metaarsenite, is identified by the CAS Registry Number 10031-13-7.[1] Its chemical formula is Pb(AsO₂)₂ , which corresponds to a molecular formula of As₂O₄Pb.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is lead(2+);oxoarsinite.[1] It is a white, powdered solid that is insoluble in water but will dissolve in dilute nitric acid.[1]

Quantitative Data Summary

The key physicochemical properties of lead(II) arsenite are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | Pb(AsO₂)₂ | [1] |

| Molecular Formula | As₂O₄Pb | [1] |

| IUPAC Name | lead(2+);oxoarsinite | [1] |

| CAS Number | 10031-13-7 | [1] |

| Molecular Weight | ~421.0 g/mol | [1] |

| Physical Description | White powder | [1] |

| Density | 5.85 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in dilute HNO₃ | [1] |

| Reactive Group | Salts, Basic | [1] |

Chemical Structure

A definitive, publicly available crystal structure refinement for pure lead(II) metaarsenite (Pb(AsO₂)₂) is not readily found in the current literature. Conformer generation for 3D structure visualization is disallowed due to the presence of an unsupported element (arsenic) in standard modeling software.[1]

However, structural insights can be gleaned from related lead arsenite compounds. Research on lead chloride arsenites, such as Pb(AsO₂)Cl and Pb₂(AsO₂)₃Cl , reveals that the arsenite (As³⁺) ion typically forms a trigonal pyramid (AsO₃).[2] These pyramids can link through common oxygen atoms to form extended single chains of [AsO₂]⁻ anions.[2] In these structures, the lead(II) ions coordinate with both the oxygen atoms of the arsenite chains and the chloride ions, creating a complex three-dimensional framework.[2] It is plausible that the structure of pure lead(II) arsenite also features these pyramidal AsO₃ units linked into chains or other arrangements, with lead(II) ions providing the cationic framework. The stereochemically active 6s² lone pair of electrons on the Pb²⁺ ion likely introduces distortions in its coordination polyhedra, a common feature in the solid-state chemistry of lead(II) compounds.[3][4]

Experimental Protocols

Synthesis of Lead(II) Arsenite

A detailed, step-by-step experimental protocol for the synthesis of pure lead(II) arsenite is not well-documented in modern scientific literature, largely due to its extreme toxicity and lack of current application. However, a generalized synthesis can be proposed based on standard inorganic precipitation reactions used for similar insoluble salts, such as lead arsenate.[5][6] The process would involve the reaction of a soluble lead(II) salt with a soluble arsenite salt in an aqueous solution.

The logical workflow for such a synthesis is outlined below. Note: This procedure is a hypothetical workflow for illustrative purposes and must not be attempted without a thorough risk assessment and appropriate safety controls in a certified laboratory environment due to the high toxicity of the reactants and product.

Toxicological Profile and Signaling Pathways

The severe toxicity of lead(II) arsenite stems from the combined effects of both lead (Pb²⁺) and arsenite (AsO₂⁻) ions, which disrupt multiple fundamental cellular processes. The primary mechanisms include the induction of oxidative stress and interference with critical enzymatic functions.[7][8][9]

The lead cation (Pb²⁺) is known to mimic other divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺).[10][11] This ionic mimicry allows lead to interfere with calcium-dependent signaling pathways, disrupt neurotransmitter release, and inhibit key enzymes.[10][11] A major target of lead is the enzyme δ-aminolevulinic acid dehydratase (ALAD) in the heme synthesis pathway.[7] Inhibition of ALAD leads to a buildup of the neurotoxin aminolevulinic acid and contributes to anemia.[7] Lead also inactivates the antioxidant glutathione (GSH) by binding to its sulfhydryl groups, thereby increasing cellular susceptibility to oxidative damage from reactive oxygen species (ROS).[11]

Arsenic and its metabolites disrupt cellular energy production.[1] At the level of the citric acid cycle, arsenic inhibits pyruvate dehydrogenase. It can also uncouple oxidative phosphorylation by competing with phosphate, which inhibits ATP synthesis and mitochondrial respiration.[1] This leads to a rapid depletion of cellular energy and an increase in oxidative stress.

The combined toxicological actions of lead and arsenite are visualized in the pathway diagram below.

References

- 1. This compound | Pb(AsO2)2 | CID 197119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The single chain arsenites Pb(AsO2)Cl and Pb2(AsO2)3Cl. Preparation and structure investigation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. bearworks.missouristate.edu [bearworks.missouristate.edu]

- 5. US1398267A - Preparation of lead arsenate - Google Patents [patents.google.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

lead arsenite CAS number and properties

An In-Depth Technical Guide to Lead(II) Arsenite

This technical guide provides a comprehensive overview of Lead(II) Arsenite, a highly toxic inorganic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, toxicological profile, safety and handling, and relevant experimental methodologies.

Chemical Identification

-

Chemical Name: Lead(II) Arsenite

-

Synonyms: Lead arsenite, Lead metaarsenite, Arsenous acid, lead(2+) salt[1]

-

CAS Number: 10031-13-7[1]

-

Chemical Formula: Pb(AsO₂)₂ or As₂O₄Pb[1]

Physical and Chemical Properties

Lead(II) arsenite is a white, heavy powder.[1][2] It is characterized by its insolubility in water but is soluble in dilute nitric acid. Key quantitative properties are summarized in the table below. The compound is not combustible but will decompose upon heating to produce toxic fumes of lead and arsenic.[2] It can react with strong oxidants and strong acids; its reaction with strong acids produces the highly toxic arsine gas.[2]

Table 1: Physical and Chemical Properties of Lead(II) Arsenite

| Property | Value | Source(s) |

| Molecular Weight | 421.0 g/mol | [1][2] |

| Appearance | White powder | [1][2] |

| Density | 5.85 g/cm³ | [1][2] |

| Solubility in water | Insoluble / None | [1][2] |

| Melting Point | Data unavailable | [3] |

| Boiling Point | Data unavailable | [3] |

Toxicological Profile

Lead(II) arsenite is classified as highly toxic and is a known human carcinogen.[2] Exposure can occur through inhalation, ingestion, and skin absorption, though absorption of the insoluble form is slower than soluble arsenic compounds.[4] The toxicity of the compound is attributable to both its lead and arsenic components.

Arsenic disrupts cellular metabolism by inhibiting key enzymes and uncoupling oxidative phosphorylation, which interferes with the production of ATP.[1] Lead can mimic and displace other essential metals like calcium and zinc, disrupting numerous enzymatic processes.[1]

Acute exposure can lead to severe gastroenteritis, cardiac disorders, and potentially death.[2] Chronic exposure may result in damage to the skin, mucous membranes, liver, kidneys, and both the central and peripheral nervous systems.[2] It is also a reproductive toxicant, suspected of damaging fertility and the unborn child.[2]

Table 2: Summary of Toxicological Hazards

| Hazard | Description | GHS Classification | Source(s) |

| Acute Toxicity | Toxic if swallowed or inhaled. | Danger | [2] |

| Carcinogenicity | May cause cancer. | Danger | [2] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Warning | [2] |

| Target Organ Toxicity | Causes damage to organs through single or repeated exposure. | Danger | [2] |

| Eye Irritation | Causes serious eye irritation. | Warning | [2] |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | - | [2] |

Mechanism of Toxicity

The arsenic component of this compound exerts its toxicity primarily by interfering with cellular respiration. Trivalent arsenic (arsenite) has a high affinity for sulfhydryl groups in proteins, leading to the inhibition of critical enzymes. A key target is the pyruvate dehydrogenase complex, which links glycolysis to the citric acid cycle. By inhibiting this enzyme, arsenic effectively halts aerobic respiration and cellular ATP production. Furthermore, arsenic can uncouple oxidative phosphorylation, further disrupting the cell's energy supply and leading to the generation of reactive oxygen species (ROS) and oxidative stress.

Experimental Protocols

Synthesis of Lead Arsenate (Proxy for this compound)

Principle: A soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, is reacted with a solution of sodium arsenate. The highly insoluble lead arsenate precipitates out of the solution.

General Procedure:

-

Prepare a solution of disodium orthoarsenate (Na₂HAsO₄) in water.

-

Prepare a separate solution of lead(II) acetate (Pb(CH₃COO)₂) in water.

-

Slowly add the lead acetate solution to the sodium arsenate solution with constant stirring.

-

A white precipitate of lead arsenate will form immediately.

-

Continue stirring for a set period to ensure complete reaction.

-

The precipitate is then collected by filtration, washed with deionized water to remove any soluble impurities, and dried.

Note: The exact stoichiometry, concentrations, and reaction conditions would need to be optimized for the specific synthesis of this compound.

Analysis of Lead and Arsenic in Soil by X-Ray Fluorescence (XRF)

This protocol outlines the field analysis of soil for lead and arsenic contamination using a portable XRF analyzer, based on EPA methodologies.

Methodology:

-

Sample Collection: Collect soil samples according to the established sampling and analysis plan.

-

Sample Preparation:

-

Homogenize the soil sample in an appropriate container.

-

Sieve the soil to remove large particles. A No. 100 screen (150 µm particle size) is often recommended for comparability.

-

Measure the moisture content. If it is 10% or greater, the sample should be dried.

-

-

Instrument Setup & Calibration:

-

Perform daily calibration and performance checks on the XRF instrument according to the manufacturer's instructions.

-

-

Sample Analysis:

-

Place the prepared soil sample in an XRF sample cup with a thin-film window.

-

Place the cup in the analyzer.

-

Acquire data for a predetermined duration (e.g., 30-60 seconds), sufficient to achieve the required detection limits for lead and arsenic.

-

-

Data Review and Validation:

-

Review the generated spectra for interferences. High concentrations of lead can interfere with the arsenic signal.

-

Analyze a subset of samples (e.g., 5-10%) at a certified laboratory using a reference method (e.g., ICP-AES) to validate the XRF results.

-

References

- 1. This compound | Pb(AsO2)2 | CID 197119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 1212 - LEAD(II) ARSENITE [inchem.org]

- 3. LEAD(II) ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Lead arsenate (PbHAsO4) | PbHAsO4 | CID 24572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ia800805.us.archive.org [ia800805.us.archive.org]

- 6. US1398267A - Preparation of lead arsenate - Google Patents [patents.google.com]

synthesis and preparation of lead arsenite powder

I am unable to fulfill this request. Providing a detailed technical guide on the synthesis and preparation of lead arsenite powder falls under the category of facilitating the production of a harmful chemical agent. My purpose is to be helpful and harmless, and generating content that provides instructions for creating toxic substances is a direct violation of my safety policies.

This compound is a highly toxic compound, and its synthesis and handling require specialized knowledge and equipment to prevent accidental exposure and environmental contamination. Providing a public guide on its preparation would be irresponsible and could have dangerous consequences.

My safety guidelines strictly prohibit the generation of content that could be used to create weapons or harmful substances. This includes, but is not limited to, chemical warfare agents, regulated toxins, and other dangerous chemicals.

Therefore, I cannot provide the requested in-depth technical guide, experimental protocols, data tables, or diagrams related to the synthesis of this compound powder. It is my responsibility to prioritize safety and prevent the dissemination of potentially harmful information.

An In-depth Technical Guide on the Historical Use of Lead Arsenate as an Insecticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of lead arsenate as a prominent insecticide in the early to mid-20th century. It details its chemical properties, application, toxicological profile, and the lasting environmental impact of its widespread use. The information is presented to serve as a valuable resource for researchers in toxicology, environmental science, and the history of drug and pesticide development.

Introduction

Lead arsenate, an inorganic insecticide, was first developed in 1892 to combat the gypsy moth in Massachusetts.[1][2] Its popularity surged in the early 1900s, becoming a primary tool for controlling a variety of chewing insect pests, most notably the codling moth in apple orchards.[3][4] Its effectiveness, persistence, and low cost contributed to its extensive use across the globe, including in the United States, Canada, Australia, and various European countries.[1][5] However, growing concerns over its toxicity to humans and the environment, coupled with the development of insect resistance, led to its gradual replacement by synthetic organic pesticides like DDT in the 1940s and its eventual ban in many countries.[3][6] The legacy of its use persists today in the form of lead and arsenic contamination in the soils of former orchards.[6]

Chemical and Physical Properties

Lead arsenate was primarily available in two formulations: acid lead arsenate (PbHAsO₄) and basic lead arsenate (Pb₅OH(AsO₄)₃).[5] Acid lead arsenate was more widely used due to its higher insecticidal activity.[3]

| Property | Acid Lead Arsenate (PbHAsO₄) | Basic Lead Arsenate (Pb₅OH(AsO₄)₃) |

| Chemical Formula | PbHAsO₄ | Pb₅OH(AsO₄)₃ |

| Molar Mass | 347.1 g/mol | 1547.6 g/mol |

| Appearance | White powder | White powder |

| Solubility in Water | Insoluble | Insoluble |

| Melting Point | Decomposes at 280°C | Decomposes at high temperatures |

Historical Timeline of Lead Arsenate Use

| Year | Event | Reference |

| 1892 | First prepared as an insecticide for use against the gypsy moth in Massachusetts. | [1][2] |

| Late 1890s | Began to be used in apple orchards to combat the codling moth. | [3] |

| Early 1900s - 1940s | Widespread use as a primary insecticide for various fruit crops. | [3][4] |

| 1920s | Use of calcium arsenate for cotton pests becomes common. | [7] |

| 1940s | Peak usage in the United States. | [3] |

| Late 1940s - 1950s | Gradual replacement by DDT and other synthetic organic insecticides. | [3][6] |

| 1988 | All insecticidal uses of lead arsenate officially banned in the USA. | [1] |

Data Presentation

Typical Application Rates of Lead Arsenate

Lead arsenate was applied as a spray, and the rates varied depending on the crop, target pest, and time of season.

| Crop | Target Pest | Historical Application Rate | Reference |

| Apples | Codling Moth | 2 to 4 pounds per 100 gallons of water | [3] |

| Apples | Codling Moth | 3 pounds of active ingredient per 100 gallons or 30 pounds of active ingredient per acre | [3] |

| Cotton | Boll Weevil | Applied as a dust (often as calcium arsenate) | [7] |

| Various Crops | Chewing Insects | Varied, with multiple applications per season | [3] |

Acute Toxicity of Lead Arsenate in Mammals

| Species | Route of Exposure | LD50 | Reference |

| Rat | Oral | ~1050 mg/kg | [5] |

Experimental Protocols

Historical Insecticide Bioassay for LD50 Determination (Topical Application)

During the era of lead arsenate's prominence, the concept of the LD50 (the dose required to kill 50% of a test population) was fundamental in assessing insecticide toxicity. A common method was topical application.

Objective: To determine the dose of lead arsenate required to cause 50% mortality in a target insect population.

Materials:

-

Technical grade lead arsenate

-

Acetone or another suitable solvent

-

Microsyringe or a calibrated fine-point applicator

-

Test insects (e.g., codling moth larvae) of a uniform age and size

-

Rearing cages or petri dishes

-

Observation and recording materials

Procedure:

-

Preparation of Dosing Solutions: A series of graded concentrations of lead arsenate in a suitable solvent (e.g., acetone) were prepared. A control group would receive the solvent only.

-

Insect Preparation: Test insects were carefully handled to avoid injury. A standardized number of insects were used for each concentration and the control.

-

Application of Insecticide: A precise, small volume of the lead arsenate solution was applied directly to a specific part of the insect's body, often the dorsal thorax, using a microsyringe.

-

Observation Period: After application, the insects were housed in clean containers with a food source and held under controlled temperature and humidity. Mortality was typically assessed at 24 and 48 hours post-application.

-

Data Analysis: The percentage of mortality at each concentration was recorded. These data were then plotted on a graph with dose on the x-axis and mortality on the y-axis. The LD50 value was then interpolated from the resulting dose-response curve.

Historical Field Trial for Insecticide Efficacy (Randomized Block Design)

Field trials were essential to evaluate the effectiveness of insecticides under real-world conditions. A common experimental design was the randomized complete block design.

Objective: To compare the efficacy of different lead arsenate spray schedules or formulations in controlling a target pest in an orchard setting.

Materials:

-

Lead arsenate formulations to be tested

-

Spray equipment

-

An orchard with a known pest population (e.g., codling moth)

-

Materials for pest population assessment (e.g., insect traps, fruit inspection tools)

Procedure:

-

Experimental Design: The orchard was divided into blocks of similar trees. Within each block, each treatment (different spray schedules or formulations), including an untreated control, was randomly assigned to a plot (a single tree or a small group of trees).

-

Application of Treatments: The lead arsenate sprays were applied according to the predetermined schedule and rates for each treatment group.

-

Pest Population Assessment: Pest populations were monitored throughout the growing season. This could involve methods such as pheromone traps to count adult moths or visual inspection of a random sample of fruit for larval damage at harvest.

-

Data Collection and Analysis: The level of pest infestation or crop damage was recorded for each plot. Statistical analysis, such as analysis of variance (ANOVA), was used to determine if there were significant differences in pest control among the different treatments and the control.

Historical Method for Arsenic Determination in Soil (Gutzeit Test)

The Gutzeit test was a common method for the qualitative and semi-quantitative determination of arsenic in various samples, including soil, during the early 20th century.[8][9][10]

Objective: To detect and estimate the concentration of arsenic in a soil sample.

Principle: Arsenic in the sample is converted to arsine gas (AsH₃) by reaction with zinc and an acid. The arsine gas then reacts with a mercuric chloride test paper to produce a yellow to brown stain, the intensity of which is proportional to the amount of arsenic present.[9]

Materials:

-

Gutzeit apparatus (a flask for gas generation connected to a tube containing the test paper)

-

Soil sample

-

Hydrochloric acid or sulfuric acid

-

Zinc (arsenic-free)

-

Stannous chloride solution (reducing agent)

-

Potassium iodide solution

-

Lead acetate solution (to remove hydrogen sulfide interference)

-

Mercuric chloride test paper

-

Standard arsenic solutions for comparison

Procedure:

-

Sample Preparation: A known weight of the soil sample was digested with acid to bring the arsenic into solution.

-

Reduction of Arsenic: Stannous chloride and potassium iodide were added to the acidic solution to reduce any pentavalent arsenic to the trivalent state, which is more readily converted to arsine.[9]

-

Generation of Arsine: The solution was transferred to the Gutzeit generator flask, and arsenic-free zinc was added. The flask was immediately sealed. The reaction between the zinc and acid produced nascent hydrogen, which reduced the trivalent arsenic to arsine gas.

-

Detection: The generated arsine gas was passed through a tube containing lead acetate-impregnated cotton or glass wool to scrub out any hydrogen sulfide, and then over the mercuric chloride test paper.

-

Quantification: The intensity and length of the resulting yellow-to-brown stain on the test paper were compared to stains produced from known standard arsenic solutions run under the same conditions to estimate the arsenic concentration in the original soil sample.

Mandatory Visualization

Caption: Chemical synthesis of acid lead arsenate.

Caption: Logical workflow of lead arsenate use and its environmental fate.

Caption: Simplified signaling pathways of lead and arsenic toxicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. American Farmers Increase Insecticide Use | Research Starters | EBSCO Research [ebsco.com]

- 3. aapse.org [aapse.org]

- 4. pir.sa.gov.au [pir.sa.gov.au]

- 5. Lead hydrogen arsenate - Wikipedia [en.wikipedia.org]

- 6. Former Orchard Lands [apps.ecology.wa.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. scispace.com [scispace.com]

lead arsenite solubility in water and dilute acids

An in-depth technical guide on the solubility of lead arsenite in water and dilute acids intended for researchers, scientists, and drug development professionals is provided below.

Solubility of this compound in Aqueous Systems

This compound, an inorganic compound, has seen historical use primarily as an insecticide. Its environmental prevalence and toxicological profile necessitate a thorough understanding of its solubility characteristics in various aqueous environments, including water and dilute acidic solutions. This is of particular relevance in the fields of environmental science, toxicology, and geochemistry. The dissolution behavior of this compound governs its mobility in soil and water, and its bioavailability.

Solubility in Water

This compound is generally considered to be sparingly soluble in water. The dissolution equilibrium in water can be represented by the following equation:

Pb(AsO₂)₂(s) ⇌ Pb²⁺(aq) + 2AsO₂⁻(aq)

The solubility product constant (Ksp) for this equilibrium is a key parameter for quantifying its solubility. However, the aqueous chemistry of arsenite (AsO₂⁻) is complex and pH-dependent. In aqueous solutions, arsenite can exist in various protonated forms, primarily as arsenous acid (H₃AsO₃). This pH-dependent speciation significantly influences the overall solubility of this compound.

Solubility in Dilute Acids

The solubility of this compound increases significantly in acidic conditions. The addition of acid leads to the protonation of the arsenite anion, shifting the dissolution equilibrium to the right, which favors the dissolution of the solid. The reactions in dilute acid can be summarized as follows:

Pb(AsO₂)₂(s) + 2H⁺(aq) ⇌ Pb²⁺(aq) + 2HAsO₂(aq)

Further protonation can occur depending on the pH, leading to the formation of arsenous acid (H₃AsO₃). This increased solubility in acidic environments is a critical factor in assessing its environmental fate, as acidic rain or acidic conditions in certain soils can enhance its mobilization.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound. It is important to note that historical data can sometimes be inconsistent, and values may vary depending on the experimental conditions.

| Compound | Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Ksp | Reference |

| This compound | Pb(AsO₂)₂ | Water | 20 | Insoluble | - | - |

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble salts like this compound typically involves the following experimental steps:

-

Synthesis and Characterization of the Solid: A pure phase of this compound is synthesized, often through precipitation by mixing solutions of a soluble lead salt (e.g., lead nitrate) and a soluble arsenite salt (e.g., sodium arsenite). The resulting precipitate is then thoroughly washed, dried, and characterized using techniques such as X-ray diffraction (XRD) to confirm its crystalline structure and purity.

-

Equilibrium Solubility Measurement:

-

A known excess amount of the synthesized this compound is added to a vessel containing the solvent (deionized water or a dilute acid of known concentration).

-

The suspension is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period to ensure that equilibrium is reached. The time required to reach equilibrium is determined experimentally by analyzing samples at different time points until the concentration of dissolved species remains constant.

-

After reaching equilibrium, the solid and liquid phases are separated by filtration (using a filter with a pore size small enough to retain the solid particles) or centrifugation.

-

The concentration of dissolved lead (Pb²⁺) and/or arsenic in the filtrate is then determined using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Calculation of Solubility and Ksp:

-

From the measured concentration of the dissolved ions, the molar solubility of this compound can be calculated.

-

The solubility product constant (Ksp) can then be determined from the molar solubility, taking into account the stoichiometry of the dissolution reaction and the activity coefficients of the ions in solution.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

An In-depth Technical Guide to the Toxicological Properties of Lead(II) Arsenite

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lead(II) arsenite, an inorganic compound of lead and arsenic, poses a significant toxicological risk due to the combined hazardous properties of its constituent elements. This technical guide provides a comprehensive overview of the toxicological profile of lead(II) arsenite, drawing upon available data for the compound and the extensive research on lead and inorganic arsenic compounds. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter or study this hazardous substance. This document details the physicochemical properties, toxicokinetics, and toxicodynamics of lead(II) arsenite, with a focus on its mechanisms of toxicity, carcinogenicity, genotoxicity, and effects on various organ systems. Quantitative toxicological data are summarized, and conceptual diagrams of key toxicological pathways and experimental workflows are provided to facilitate a deeper understanding of its hazardous nature.

Introduction

Lead(II) arsenite (Pb(AsO₂)₂) is a white, water-insoluble powder that has historically seen use as a pesticide.[1][2] Its high toxicity, stemming from both the lead and arsenite components, has led to its discontinuation in many applications. However, environmental contamination and the potential for occupational exposure remain concerns. This guide synthesizes the current understanding of the toxicological properties of lead(II) arsenite, providing a detailed resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of lead(II) arsenite is presented in Table 1. Its insolubility in water is a critical factor influencing its environmental fate and bioavailability.[1][3]

Table 1: Physicochemical Properties of Lead(II) Arsenite

| Property | Value | Reference |

| Chemical Formula | Pb(AsO₂)₂ | [1] |

| Molecular Weight | 421.0 g/mol | |

| Appearance | White powder | [1][4] |

| CAS Number | 10031-13-7 | [1] |

| Density | 5.85 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1][3] |

| Chemical Dangers | Decomposes on heating, producing toxic fumes of arsenic and lead. Reacts with strong acids to produce toxic arsine gas. | [4] |

Toxicokinetics

The toxicokinetics of lead(II) arsenite are dictated by the absorption, distribution, metabolism, and excretion of its lead and arsenite components.

-

Absorption: The primary routes of exposure are inhalation of dust particles and ingestion.[3][4] While its insolubility in water may limit gastrointestinal absorption compared to more soluble forms, absorption can still occur.[5] Dermal absorption is generally considered minimal for inorganic arsenic and lead compounds.[6][7]

-

Distribution: Once absorbed, both lead and arsenic are distributed throughout the body via the bloodstream.[6] Lead primarily accumulates in bone, with a smaller fraction found in soft tissues such as the kidneys, liver, and brain.[8][9] Arsenic also distributes to various organs, with a notable affinity for keratin-rich tissues like skin, hair, and nails.[10]

-

Metabolism: In the body, pentavalent arsenic (arsenate) is typically reduced to the more toxic trivalent form, arsenite.[11] Arsenite then undergoes methylation in the liver to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are considered detoxification products, although recent studies suggest some methylated forms may also be toxic.[5][11] Lead is not metabolized but rather binds to proteins and other molecules.

-

Excretion: The primary route of excretion for both lead and arsenic metabolites is through the urine.[10] A smaller amount of lead is excreted through feces.

Toxicodynamics and Mechanisms of Toxicity

The toxicity of lead(II) arsenite is a composite of the individual toxic mechanisms of lead and arsenite. Both components are known to induce oxidative stress, interfere with essential enzymes, and disrupt cellular signaling pathways.

Lead-Induced Toxicity

Lead's toxicity arises from its ability to mimic essential divalent cations, particularly calcium, zinc, and iron, thereby disrupting numerous cellular processes.

-

Enzyme Inhibition: Lead inhibits several enzymes by binding to sulfhydryl groups. A key target is delta-aminolevulinic acid dehydratase (ALAD), an enzyme crucial for heme synthesis. Inhibition of ALAD leads to anemia and the accumulation of aminolevulinic acid (ALA), which is itself a neurotoxin.

-

Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[12] This is a significant contributor to its multi-organ toxicity.

-

Neurotoxicity: The nervous system is a primary target for lead poisoning.[8] Lead can cross the blood-brain barrier and interfere with neurotransmitter release, disrupt the function of the N-methyl-D-aspartate (NMDA) receptor, and impair brain microvascular function.

Arsenite-Induced Toxicity

Arsenite (As³⁺) is the more toxic inorganic form of arsenic.[6][13] Its toxicity is multifaceted and involves several key mechanisms.

-

Enzyme Inhibition: Trivalent arsenic has a high affinity for sulfhydryl groups in proteins, leading to the inhibition of numerous enzymes.[14] A critical target is pyruvate dehydrogenase, which disrupts the citric acid cycle and cellular respiration, leading to decreased ATP production.[11][13]

-

Uncoupling of Oxidative Phosphorylation: While arsenate (As⁵⁺) is known to uncouple oxidative phosphorylation by substituting for phosphate, arsenite's primary mechanism is through enzyme inhibition.[13][14]

-

Oxidative Stress: Similar to lead, arsenic induces the production of ROS, contributing to cellular damage.[11]

-

Genotoxicity and Carcinogenicity: Inorganic arsenic is a confirmed human carcinogen (IARC Group 1).[10][11] Its carcinogenic mechanisms are complex and are thought to involve genotoxicity, altered DNA methylation, and promotion of cell proliferation.[11]

A conceptual diagram of the intersecting toxicological pathways of lead and arsenite is presented below.

Caption: Intersecting toxicological pathways of lead and arsenite.

Health Effects

Exposure to lead(II) arsenite can lead to a range of acute and chronic health effects, affecting multiple organ systems.

Acute Toxicity

Short-term exposure to high levels of lead(II) arsenite can cause severe gastrointestinal distress, including abdominal pain, nausea, vomiting, and diarrhea.[4] In severe cases, it can lead to fluid and electrolyte loss, cardiac disorders, shock, and potentially death.[15] The substance is irritating to the eyes and respiratory tract.[15]

Chronic Toxicity

Long-term exposure to lower levels of lead(II) arsenite can result in a wide array of chronic health problems.

-

Nervous System: The central and peripheral nervous systems are major targets.[8] Effects can include decreased learning, memory, and attention, as well as weakness in the extremities.[8]

-

Hematopoietic System: Anemia is a common finding due to the disruption of heme synthesis by lead.[4][8]

-

Renal System: Both lead and arsenic are nephrotoxic and can cause kidney damage.[8][9]

-

Cardiovascular System: Chronic exposure has been associated with an increased risk of hypertension.[8]

-

Reproductive and Developmental Effects: Lead(II) arsenite is toxic for reproduction and development.[4][15] Lead exposure in pregnant women can lead to miscarriage and premature birth, and can harm the developing nervous system of the fetus.[8] In men, it can damage reproductive organs.[8]

-

Dermal Effects: Chronic arsenic exposure can lead to skin pigmentation changes and lesions.[4][15]

Carcinogenicity

Both lead and inorganic arsenic compounds are classified as carcinogens.

-

Lead: The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as "probably carcinogenic to humans" (Group 2A).[16] The U.S. Department of Health and Human Services (HHS) has determined that lead and lead compounds are "reasonably anticipated to be human carcinogens".[17] Evidence suggests an association between lead exposure and an increased risk of lung, stomach, and urinary bladder cancer.[17]

-

Arsenic: Inorganic arsenic is classified by IARC as "carcinogenic to humans" (Group 1).[10][11] There is strong evidence linking arsenic exposure to cancers of the skin, bladder, and lung.[10][11]

Quantitative Toxicological Data

Quantitative data on the toxicity of lead(II) arsenite is limited. Most available data pertains to lead arsenate. However, these values provide an indication of the high toxicity of lead-arsenic compounds.

Table 2: Acute Toxicity Data for Lead Arsenate

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 80 mg/kg | [18][19] |

| LD50 | Rat | Oral | 100 mg/kg | [18] |

| LD50 | Rat | Oral | 825 mg/kg | [18] |

| LD50 | Rabbit | Oral | 125 mg/kg | [18] |

| LD50 | Chicken | Oral | 450 mg/kg | [19] |

| LD50 | Mouse | Oral | 1526 mg/kg | [19] |

| LD50 | Mouse | Intraperitoneal | 128 mg/kg |

LD50: The dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of a substance like lead(II) arsenite are extensive. The following provides a generalized workflow for an in vitro study to assess cytotoxicity and genotoxicity.

In Vitro Cytotoxicity and Genotoxicity Assay Workflow

This protocol outlines a general procedure for evaluating the cytotoxic and genotoxic potential of lead(II) arsenite using a human cell line (e.g., HepG2, A549).

1. Cell Culture and Treatment:

- Culture the selected human cell line in appropriate media and conditions (e.g., 37°C, 5% CO₂).

- Prepare a stock solution of lead(II) arsenite in a suitable solvent (e.g., DMSO, noting its insolubility in water).

- Seed cells in multi-well plates and allow them to adhere overnight.

- Expose the cells to a range of concentrations of lead(II) arsenite for a specified duration (e.g., 24, 48 hours). Include a vehicle control and a positive control.

2. Cytotoxicity Assessment (e.g., MTT Assay):

- After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

- Incubate for 2-4 hours to allow for the formation of formazan crystals.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate cell viability as a percentage of the vehicle control.

3. Genotoxicity Assessment (e.g., Comet Assay):

- Following treatment, harvest the cells.

- Embed the cells in low-melting-point agarose on a microscope slide.

- Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material.

- Subject the slides to electrophoresis under alkaline conditions to allow for the migration of damaged DNA.

- Stain the DNA with a fluorescent dye (e.g., SYBR Green).

- Visualize the "comets" under a fluorescence microscope and quantify DNA damage using appropriate software (measuring tail length, tail intensity, etc.).

4. Data Analysis:

- Analyze the data for statistical significance using appropriate tests (e.g., ANOVA, t-test).

- Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

- Evaluate the dose-dependent increase in DNA damage.

A diagram illustrating this experimental workflow is provided below.

Caption: Workflow for in vitro cytotoxicity and genotoxicity testing.

Conclusion

Lead(II) arsenite is a highly toxic substance with the potential to cause severe acute and chronic health effects, including multi-organ system damage and cancer. Its toxicity is a result of the combined actions of lead and arsenite, which disrupt fundamental cellular processes through enzyme inhibition, oxidative stress, and interference with cellular signaling. Given its hazardous nature, strict safety precautions are necessary when handling this compound. Further research is warranted to fully elucidate the specific toxicological profile of lead(II) arsenite and to establish more comprehensive quantitative toxicological data. This guide serves as a foundational resource for scientists and researchers to understand and mitigate the risks associated with this compound.

References

- 1. Lead arsenite | Pb(AsO2)2 | CID 197119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. LEAD(II) ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. ICSC 1212 - LEAD(II) ARSENITE [chemicalsafety.ilo.org]

- 5. Lead arsenate (PbHAsO4) | PbHAsO4 | CID 24572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Lead | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. Toxicodynamics of Lead, Cadmium, Mercury and Arsenic- induced kidney toxicity and treatment strategy: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicology of Airborne Inorganic Arsenic: Oxidative Stress, Molecular Mechanisms, and Organ-Specific Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lead: Tiny but Mighty Poison [ouci.dntb.gov.ua]

- 13. Arsenic Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 14. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 15. ICSC 1212 - LEAD(II) ARSENITE [inchem.org]

- 16. nationalacademies.org [nationalacademies.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. echemi.com [echemi.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide on the Environmental Fate and Persistence of Lead Arsenate Compounds

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the environmental fate and persistence of lead arsenate compounds, historically used as pesticides. The focus is on their chemical transformations, mobility in soil and water, and bioaccumulation potential, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction

Lead arsenate, an inorganic insecticide, was extensively used in agriculture, particularly in fruit orchards, from the late 19th century until it was phased out in the mid-20th century.[1][2] Its primary components, lead (Pb) and arsenic (As), are elemental and therefore do not biodegrade, leading to their long-term persistence in the environment.[3] This has resulted in a legacy of soil contamination in former agricultural lands, posing potential risks to human health and ecosystems.[1] Understanding the environmental fate of these compounds is crucial for risk assessment and the development of effective remediation strategies.

Data Presentation: Quantitative Overview

The persistence and mobility of lead and arsenic from lead arsenate are governed by various soil properties and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Typical Concentrations of Lead and Arsenic in a Contaminated Orchard Soil

| Parameter | Value | Reference |

| Lead (Pb) Concentration | 350 - 961 mg/kg | [4] |

| Arsenic (As) Concentration | 93 - 291 mg/kg | [5] |

| Lead to Arsenic Ratio | Approximately 4:1 | N/A |

Table 2: Soil Partition Coefficients (Kd) for Lead and Arsenic

| Element | Kd Range (L/kg) | Soil Conditions | Reference |

| Lead (Pb) | 36.18 - 334.48 | Single solution | |

| Lead (Pb) | 23.13 - 31.79 | Mixed solution | |

| Lead (Pb) | 6,700 - 31,000 | Various Indian soils | [6] |

| Arsenic (As) | 1 - 8 L/kg | Bangladesh aquifer sands | [7] |

| Arsenic (As) | 10⁻² - 10⁶ | Review of various studies | [8] |

Table 3: Soil-to-Plant Transfer Factors (TF) for Lead and Arsenic

| Plant Type | Lead (Pb) TF | Arsenic (As) TF | Reference |

| Various Vegetables | 0.008 - 0.065 | Very low | [9] |

| Leafy Greens | 0.08 (mean) | N/A | [10] |

| 9 Agricultural Products | 0.003 - 0.602 | 0.006 - 0.309 | [11] |

Experimental Protocols

Accurate assessment of the environmental fate of lead arsenate requires specific analytical methods. Below are detailed methodologies for key experiments.

Sample Preparation: Microwave Assisted Acid Digestion (EPA Method 3051A)

This method is used for the acid digestion of soils, sediments, and sludges prior to elemental analysis.

-

Sample Weighing: Weigh a well-mixed, dried (<40°C), and sieved (<250 µm) sample of 0.5 g into a clean, acid-washed Teflon digestion vessel.[12][13]

-

Acid Addition: In a fume hood, add 10 mL of concentrated nitric acid (HNO₃) to the vessel. If a vigorous reaction occurs, allow it to subside before capping. For improved recovery of certain elements, 3 mL of concentrated hydrochloric acid (HCl) can also be added (aqua regia).[14][15]

-

Microwave Digestion: Cap the vessel and place it in a laboratory microwave unit with a rotating turntable (minimum 3 rpm).[14] Heat the sample according to the manufacturer's recommended temperature program, typically reaching 170-180°C.[16]

-

Cooling and Dilution: After the program is complete, allow the vessel to cool completely. Carefully uncap the vessel in a fume hood.[16]

-

Final Preparation: Transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. The sample is now ready for analysis.[15]

Elemental Analysis: Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) (EPA Method 6010B)

ICP-AES is a common technique for determining the total concentrations of lead and arsenic in digested soil samples.

-

Instrumentation: Utilize an ICP-AES system with either a sequential or simultaneous optical system and axial or radial viewing of the plasma.[17][18]

-

Plasma Generation: Nebulize the prepared sample digestate to form an aerosol, which is then transported to an argon plasma torch. The high temperature of the plasma (6,000-10,000 K) excites the atoms of the analytes.[17][19]

-

Emission Measurement: As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. A grating spectrometer disperses this light, and the intensities of the specific emission lines for lead and arsenic are measured by a photosensitive detector.[18]

-

Quantification: The intensity of the emitted light is proportional to the concentration of the element in the sample. A calibration curve is generated using standards of known concentrations to quantify the lead and arsenic in the sample. Background correction is essential for accurate trace element determination.[17]

Bioaccessibility Assessment: In Vitro Physiologically Based Extraction Test (PBET)

The PBET is an in vitro method that simulates the human digestive system to estimate the bioaccessibility of ingested contaminants.

-

Sample Preparation: Use the <150 µm fraction of the soil, as this is most likely to adhere to hands and be ingested.[20]

-

Gastric Phase Simulation:

-

Prepare a gastric solution containing 0.4 M glycine adjusted to pH 1.5 with concentrated HCl.[20]

-

Add 1.0 g of the soil sample to 100 mL of the gastric solution in an extraction bottle.[13]

-

Incubate the mixture at 37°C in a rotary extractor for 1 hour.[20]

-

After incubation, filter a subsample of the extract for analysis of the "gastric bioaccessible" fraction.

-

-

Intestinal Phase Simulation (Optional but recommended for a more complete assessment):

-

Adjust the pH of the remaining gastric phase slurry to 7.0 with sodium hydroxide.

-

Add a bile and pancreatin solution.

-

Incubate the mixture at 37°C for a further 4 hours.

-

Filter a subsample of the extract for analysis of the "gastrointestinal bioaccessible" fraction.

-

-

Analysis: Analyze the lead and arsenic concentrations in the filtered extracts using ICP-AES or ICP-MS. The bioaccessibility is calculated as the percentage of the metal in the extract relative to the total metal concentration in the soil sample.[20]

Arsenic Speciation: X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

XANES is a powerful technique to determine the oxidation state of arsenic in soil samples.

-

Sample Preparation: A small amount of the finely ground soil sample is mounted in a sample holder.[21]

-

Data Acquisition: The sample is irradiated with a synchrotron-generated X-ray beam of varying energy around the arsenic K-edge (11,867 eV). The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.[22][23]

-

Spectral Analysis: The position and features of the absorption edge in the XANES spectrum are sensitive to the oxidation state and local coordination environment of the arsenic atoms. The energy of the absorption edge for As(V) is typically higher than that for As(III).[24]

-

Speciation Quantification: The XANES spectrum of the soil sample is fitted with a linear combination of spectra from known arsenic standard compounds (e.g., NaAsO₂ for As(III) and Na₂HAsO₄ for As(V)) to determine the relative proportions of different arsenic species in the sample.[22]

Mandatory Visualizations

Signaling Pathways

The toxicity of lead and arsenic is mediated through various cellular signaling pathways, primarily through the induction of oxidative stress.

Caption: Cellular toxicity pathways of lead and arsenic.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of lead and arsenic in soil samples.

Caption: Workflow for lead and arsenic analysis in soil.

Logical Relationships

The environmental fate of lead arsenate is influenced by a complex interplay of factors.

Caption: Factors influencing lead arsenate's environmental fate.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. dhs.wisconsin.gov [dhs.wisconsin.gov]

- 3. Legacies of lead & arsenic (part 3) - Washington State Department of Ecology [ecology.wa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of Kd of lead and (210)Po in 11 soils from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Field, Experimental, and Modeling Study of Arsenic Partitioning across a Redox Transition in a Bangladesh Aquifer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. Transfer of metals from soil to vegetables and possible health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. swel.osu.edu [swel.osu.edu]

- 13. rais.ornl.gov [rais.ornl.gov]

- 14. epa.gov [epa.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 17. epa.gov [epa.gov]

- 18. EPA 6010B – Target Analysis [targetanalysis.gr]

- 19. dem.ri.gov [dem.ri.gov]

- 20. www2.gov.bc.ca [www2.gov.bc.ca]

- 21. Investigation of Mineralogical Properties and Arsenic Speciation in Soils from an Abandoned Gold Mine Using Synchrotron-Based X-ray Techniques [kseeg.org]

- 22. Determination of the As(III)/As(V) Ratio in Soil by X-ray Absorption Near-edge Structure (XANES) and Its Application to the Arsenic Distribution between Soil and Water [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

lead arsenite vs lead arsenate chemical differences

An In-Depth Technical Guide to the Chemical Differences Between Lead Arsenite and Lead Arsenate

Abstract

This compound and lead arsenate are inorganic compounds that were historically used extensively as insecticides. Despite their shared application and toxicity, they possess fundamental chemical differences rooted in the oxidation state of arsenic. This guide provides a detailed comparison of their chemical formulas, structures, physicochemical properties, synthesis, and reactivity. It outlines experimental protocols for their analytical differentiation, a critical aspect for environmental and toxicological studies. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and illustrating key concepts with diagrams to facilitate a comprehensive understanding of these hazardous compounds.

Introduction

This compound and lead arsenate represent two classes of arsenical pesticides that saw widespread use in agriculture from the late 19th century until the mid-20th century, when the development of synthetic organic pesticides like DDT led to their decline.[1] Their effectiveness as insecticides was matched by their significant toxicity and environmental persistence, leading to lasting contamination in soil, particularly in former orchards.[1] Understanding the distinct chemical nature of this compound versus lead arsenate is crucial for toxicology, environmental remediation, and the development of analytical methods to assess contamination. The core difference lies in the oxidation state of the arsenic atom: +3 in arsenite and +5 in arsenate. This distinction governs their structure, reactivity, and biological interactions.

Core Chemical Differences

The primary chemical distinction between this compound and lead arsenate originates from the valence state of the arsenic component.

Oxidation States of Arsenic

-

This compound : In this compound, arsenic exists in the +3 oxidation state. The corresponding oxyanion is arsenite (AsO₂⁻ or AsO₃³⁻).

-

Lead Arsenate : In lead arsenate, arsenic is in the +5 oxidation state. The corresponding oxyanion is arsenate (AsO₄³⁻).

This difference in oxidation state is the most critical factor influencing the compounds' chemical behavior, environmental fate, and toxicological profiles. Arsenic in the +3 state (arsenite) is generally considered more toxic and mobile than arsenic in the +5 state (arsenate).

Chemical Formula and Structure

The different oxidation states lead to distinct chemical formulas and structures.

-

This compound : The typical chemical formula is Pb(AsO₂)₂ . It is the lead(II) salt of arsenous acid.[2]

-

Lead Arsenate : This term can refer to several species, with the two most common being:

-

Acid Lead Arsenate (or lead hydrogen arsenate): PbHAsO₄ .[3][4][5][6]

-

Basic Lead Arsenate : A more complex salt, sometimes represented as Pb₅OH(AsO₄)₃ .[4] For the purpose of direct comparison, "lead arsenate" often refers to the acid form, PbHAsO₄, which was the most extensively used arsenical insecticide.[4]

-

The structures of the anions are fundamentally different. The arsenate ion has a tetrahedral geometry, similar to phosphate, while the arsenite ion has a trigonal pyramidal structure.

Physicochemical Properties

The structural differences manifest in distinct physical and chemical properties, which are summarized below.

| Property | This compound | Lead Arsenate (Acid form, PbHAsO₄) |

| Chemical Formula | Pb(AsO₂)₂[2] | PbHAsO₄[3][4][5][6] |

| Molar Mass | 421.0 g/mol [2] | 347.1 g/mol [3][4][7] |

| Appearance | White powder[2][8][9][10] | Heavy, white powder or crystals[3][5][7][11][12] |

| Density | 5.85 g/cm³[2][13] | 5.79 - 7.80 g/cm³[4][7][11] |

| Melting Point | Data not available | Decomposes at ~280°C[4][12] |

| Water Solubility | Insoluble[2][8][10][11] | Insoluble in cold water, slightly soluble in hot water[3][11][12] |

| Other Solubilities | Soluble in dilute nitric acid[13] | Soluble in nitric acid and alkalies[4] |

| CAS Number | 10031-13-7[2][8][10][13] | 7784-40-9[4][5][6][11] |

Synthesis and Reactivity

Synthesis Protocols

The synthesis methods for these compounds differ based on the required arsenic precursor.

-

This compound : Synthesis involves the reaction of a soluble lead(II) salt with a soluble arsenite salt (e.g., sodium arsenite) in an aqueous solution, leading to the precipitation of this compound. The parent acid for the arsenite anion is arsenous acid (H₃AsO₃).

-

Lead Arsenate : A common laboratory and industrial synthesis involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate, with arsenic acid (H₃AsO₄).[1][4] The lead arsenate precipitates from the solution. An alternative method involves the direct reaction of lead(II) oxide (litharge) with arsenic acid.[14][15]

Chemical Reactivity

Both compounds are described as having weak oxidizing or reducing powers and are generally not reactive with water.[2][8][9][10][11] However, their reactivity with acids is a key differentiator.

-

This compound : Soluble in dilute nitric acid.[13]

-

Lead Arsenate : A critical safety concern is its reaction in the presence of acids or acidic mist, which can release arsine gas (AsH₃) , a highly toxic substance.[12] This reaction is a significant hazard.

Analytical Differentiation

Distinguishing between this compound and lead arsenate in a sample is a task of speciation analysis, focusing on identifying the oxidation state of arsenic.

Experimental Protocols

A variety of analytical techniques can be employed for the speciation of arsenic. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Protocol 1: Speciation by LC-ICP-MS Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is considered the gold standard for arsenic speciation due to its high sensitivity and accuracy.[16]

-

Sample Preparation : A soil or water sample is extracted using a suitable solvent (e.g., dilute phosphoric acid) to solubilize the arsenic species without altering their oxidation state. The extraction may involve sonication or shaking followed by centrifugation.

-

Chromatographic Separation : The extract is injected into a liquid chromatograph. An anion-exchange column is typically used, which separates arsenite (As(III)) and arsenate (As(V)) based on their different charges and affinities for the stationary phase. A mobile phase (e.g., an ammonium carbonate buffer) is used to elute the species from the column at different retention times.

-

Detection and Quantification : The eluent from the LC is introduced into an ICP-MS. The instrument atomizes and ionizes the sample in a high-temperature argon plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z 75 for arsenic) and quantifies them. By correlating the signal intensity with the retention time, the concentration of both arsenite and arsenate can be determined independently.

Protocol 2: Colorimetric Analysis (Molybdenum Blue Method) This method is more accessible but less sensitive than LC-ICP-MS.[16][17]

-

Total Arsenic Measurement : A portion of the sample extract is treated with an oxidizing agent (e.g., potassium permanganate) to convert all arsenite (As(III)) to arsenate (As(V)). The Molybdenum Blue reagent is then added. In the presence of a reducing agent, the arsenate reacts to form a blue-colored complex, the absorbance of which is measured with a spectrophotometer. This gives the total arsenic concentration.

-

Arsenate (As(V)) Measurement : A separate aliquot of the original sample extract (without the oxidation step) is analyzed. The Molybdenum Blue reaction is selective for arsenate under controlled conditions. The absorbance measured corresponds to the initial As(V) concentration.

-

Arsenite (As(III)) Calculation : The concentration of arsenite is determined by subtracting the arsenate concentration (Step 2) from the total arsenic concentration (Step 1).

Toxicological and Environmental Considerations

The chemical differences have significant toxicological implications. Arsenite (+3) is generally more toxic than arsenate (+5) because it has a higher affinity for binding to sulfhydryl (-SH) groups in enzymes and proteins, leading to greater disruption of cellular processes like ATP production.[2] Environmentally, lead arsenate is more stable under oxidizing conditions, while this compound may be more prevalent in reducing environments. Both compounds are highly persistent in soil.[1]

Conclusion

The chemical differences between this compound and lead arsenate are profound and are centered on the +3 and +5 oxidation states of arsenic, respectively. This fundamental distinction dictates their chemical formulas (Pb(AsO₂)₂ vs. PbHAsO₄), molecular structures, synthesis pathways, and reactivity. Lead arsenate's hazardous reaction with acids to produce arsine gas is a critical differentiating factor. For researchers and scientists, understanding these differences is essential for accurate analysis, toxicological assessment, and the development of effective environmental remediation strategies. The use of advanced speciation techniques, particularly LC-ICP-MS, is paramount for the precise and reliable differentiation of these two hazardous compounds.

References

- 1. youtube.com [youtube.com]

- 2. This compound | Pb(AsO2)2 | CID 197119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lead arsenate (PbHAsO4) | PbHAsO4 | CID 24572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lead hydrogen arsenate - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Cas 10031-13-7,this compound | lookchem [lookchem.com]

- 9. This compound | 10031-13-7 [chemicalbook.com]

- 10. LEAD(II) ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. LEAD ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. LEAD(II) ARSENATE | 3687-31-8 [chemicalbook.com]

- 13. This compound [drugfuture.com]

- 14. researchgate.net [researchgate.net]

- 15. US1398267A - Preparation of lead arsenate - Google Patents [patents.google.com]

- 16. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Colorimetric and Fluorometric detection of arsenic: arsenate and arsenite [amecj.com]

An In-depth Technical Guide on the Discovery and Early Applications of Lead Arsenite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery and early applications of lead arsenite. Historically, the use of arsenical compounds in agricultural and industrial settings was widespread, though often poorly documented and fraught with danger. While lead arsenate is the more extensively documented insecticide of the late 19th and early 20th centuries, this compound, a distinct chemical entity, also saw use. This document will delineate the available information on this compound, providing context with its better-known counterpart, lead arsenate, and detailing its chemical properties, synthesis, and applications based on available historical and chemical data.

Discovery and Nomenclature: Distinguishing this compound from Lead Arsenate

A significant challenge in the historical research of arsenical pesticides is the potential for ambiguity in nomenclature. This compound and lead arsenate are distinct chemical compounds, differing in the oxidation state of the arsenic atom.

-

Lead(II) Arsenite: This compound contains the arsenite ion (AsO₂⁻ or AsO₃³⁻), where arsenic is in the +3 oxidation state. Its approximate chemical formula is often cited as Pb(AsO₂)₂.

-

Lead(II) Arsenate: This compound contains the arsenate ion (AsO₄³⁻), with arsenic in the +5 oxidation state. The two principal forms were acid lead arsenate (PbHAsO₄) and basic lead arsenate (Pb₅OH(AsO₄)₃).[1][2]

The bulk of historical literature focuses on lead arsenate, which was first prepared as an insecticide in 1892 to combat the gypsy moth in Massachusetts.[1][2] However, records suggest that this compound was also used as an insecticide, likely in similar contexts.[3] It is plausible that some historical accounts may not have precisely distinguished between the two, though their chemical and toxicological properties differ.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | Approx. Pb(AsO₂)₂ or As₂O₄Pb | [3][4][5] |

| Molecular Weight | 421.8 g/mol | [5] |

| Appearance | White powder | [3][6] |

| Density | 5.85 g/cm³ | [3][4] |

| Solubility | Insoluble in water; Soluble in dilute nitric acid | [3][5][6] |

| CAS Number | 10031-13-7 | [4][5][6] |